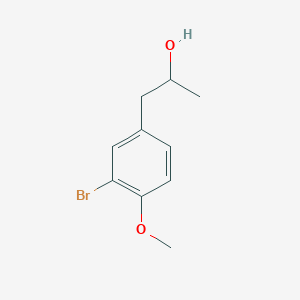

1-(3-Bromo-4-methoxyphenyl)-propan-2-ol

Description

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3 |

InChI Key |

MLUIEVHNSQKXOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)Br)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-(3-Bromo-4-methoxyphenyl)-propan-2-ol is utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Can be reduced to saturated amines using lithium aluminum hydride or hydrogenation methods.

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under suitable conditions.

Biological Research

The compound has garnered attention for its potential biological activities:

- Antioxidant Activity : Studies indicate that derivatives of this compound exhibit significant antioxidant properties. For instance, certain derivatives demonstrated antioxidant activity approximately 1.4 times greater than ascorbic acid in DPPH radical scavenging assays .

- Anticancer Activity : Research has shown that this compound possesses cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated higher effectiveness against U-87 cells compared to MDA-MB-231 cells, suggesting its potential as an anticancer agent .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties and potential applications in drug development:

- Neurological Research : Its structure allows interaction with neurotransmitter receptors, potentially modulating their activity. Compounds with similar structures have been shown to interact with dopamine receptors, which are crucial in various neurological functions and disorders.

- Drug Development : As a building block for pharmaceuticals, it may be involved in developing drugs targeting specific diseases due to its unique chemical properties and biological activities .

Study on Antioxidant Activity

A study published in MDPI demonstrated that derivatives of this compound showed significant antioxidant effects. The DPPH radical scavenging method highlighted its potential for therapeutic applications targeting oxidative stress-related conditions .

Anticancer Study

Research conducted on the cytotoxic effects of this compound revealed that it effectively inhibited the growth of glioblastoma cells more than triple-negative breast cancer cells. This finding supports further exploration into its use as an anticancer therapeutic agent .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-propan-2-ol (CAS 131029-01-1)

- Structure : Lacks the 3-bromo substituent.

- Molecular Formula : C₁₀H₁₄O₂ vs. C₁₀H₁₃BrO₂ (target compound).

- Molecular Weight : 166.22 g/mol vs. 245.12 g/mol (target).

- LogP: 1.45 (predicted for non-brominated analog) vs. ~2.5 (estimated for brominated derivative due to increased lipophilicity).

2-(3-Bromo-4-methoxyphenyl)pyrrolidine

- Structure : Replaces the propan-2-ol chain with a pyrrolidine ring.

- Impact : Pyrrolidine introduces basicity and conformational rigidity, altering binding interactions. The target compound’s alcohol group may participate in hydrogen bonding, enhancing receptor affinity compared to pyrrolidine’s amine .

Diarypropanols from Myristica fragrans (e.g., Compound 4 in )

- Structure : Features two aromatic rings (e.g., 2′-hydroxy-4′-methoxyphenyl and 3″,4″-methylenedioxyphenyl).

- Activity: Exhibits anti-inflammatory effects (IC₅₀ = 4.00 μmol/L for NO inhibition in RAW264.7 cells). The target compound’s single aromatic ring may limit multi-target interactions but could improve selectivity .

Pharmacological Activity Comparisons

Antiarrhythmic and Adrenoceptor Affinity

- Compounds: Propan-2-ol derivatives with indole and phenoxy groups show α₁/α₂/β₁-adrenoceptor binding and antiarrhythmic activity. The target compound’s bromine may enhance receptor binding via halogen interactions, though this requires experimental validation .

Anti-inflammatory Potential

- Diarylpropanols: Demonstrated NO inhibition (IC₅₀ = 4.00 μmol/L). The target compound’s bromine could modulate inflammatory pathways similarly, but its single aromatic ring might reduce potency compared to diaryl derivatives .

Notes on Evidence and Limitations

Preparation Methods

Formation of the Grignard Reagent

The Grignard reagent is typically prepared by reacting 3-bromo-4-methoxybromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. A catalytic amount of iodine initiates the reaction, which proceeds exothermically at 65–70°C. Challenges arise in obtaining the dibrominated starting material, as commercial availability is limited. Alternative approaches use directed ortho-bromination of 4-methoxyacetophenone, though regioselectivity remains a concern due to the methoxy group’s directing effects.

Reaction with Acetone

The Grignard reagent reacts with acetone at 0–5°C, followed by gradual warming to room temperature. This step forms the tertiary alcohol intermediate, which undergoes acid workup to yield 1-(3-Bromo-4-methoxyphenyl)propan-2-ol. Reported yields range from 65–78%, with purity dependent on the Grignard reagent’s quality.

Table 1: Grignard Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Solvent | THF | Enhances reagent stability |

| Molar Ratio (RMgBr:Acetone) | 1:1.2 | Maximizes conversion |

Reduction of Ketone Precursors

Reducing 1-(3-Bromo-4-methoxyphenyl)propan-2-one provides a direct route to the target alcohol. This method is favored for its simplicity and scalability.

Sodium Borohydride (NaBH4) Reduction

NaBH4 in methanol reduces the ketone at 0°C, achieving 85–90% yield. The reaction is complete within 2 hours, with the secondary alcohol isolated via vacuum distillation. However, NaBH4’s selectivity limits its use in substrates with sensitive functional groups.

Lithium Aluminum Hydride (LiAlH4) Reduction

LiAlH4 in dry ether offers higher reactivity, reducing the ketone at room temperature in 30 minutes. Yields exceed 92%, but stringent anhydrous conditions are required to avoid side reactions.

Table 2: Ketone Reduction Efficiency Comparison

| Reducing Agent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH4 | 0°C | 2 | 85–90 | 95 |

| LiAlH4 | 25°C | 0.5 | 92–95 | 98 |

Asymmetric Hydrogenation for Enantioselective Synthesis

Chiral catalysts enable enantioselective synthesis of 1-(3-Bromo-4-methoxyphenyl)propan-2-ol, critical for pharmaceutical applications requiring specific stereochemistry.

Chiral Ruthenium Catalysts

Using Ru-(S)-BINAP complexes under 10–100 atm H2 pressure, the ketone precursor is hydrogenated at 20–80°C in methanol. Enantiomeric excess (ee) reaches 94–98%, with yields of 80–88%. Catalyst loading as low as 0.05 mol% maintains cost-effectiveness.

Substrate-Catalyst Matching

The ketone’s steric and electronic properties influence ee. Bulky substituents adjacent to the carbonyl group enhance selectivity by favoring one transition state. For 1-(3-Bromo-4-methoxyphenyl)propan-2-one, the bromine atom’s electron-withdrawing effect improves catalyst-substrate interaction.

Alternative Synthetic Pathways

Hydroboration-Oxidation of Alkenes

1-(3-Bromo-4-methoxyphenyl)propene, synthesized via Wittig reaction, undergoes hydroboration-oxidation to yield the alcohol. Anti-Markovnikov addition ensures the hydroxyl group attaches to the central carbon, achieving 70–75% yield.

Epoxide Ring-Opening

Reacting 2,3-epoxypropane derivatives with 3-bromo-4-methoxyphenylmagnesium bromide forms the alcohol. This method is less favored due to competing side reactions and moderate yields (55–60%).

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Grignard Reaction | 65–78 | N/A | Moderate | High |

| NaBH4 Reduction | 85–90 | N/A | Low | High |

| Asymmetric Hydrogenation | 80–88 | 94–98 | High | Moderate |

| Hydroboration | 70–75 | N/A | Moderate | Low |

The Grignard method excels in scalability but struggles with starting material availability. Asymmetric hydrogenation offers superior enantioselectivity, which is vital for drug development, albeit at higher costs. Ketone reductions balance yield and simplicity, making them ideal for industrial applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-4-methoxyphenyl)-propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation of a precursor (e.g., 4-methoxyphenylpropan-2-ol) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of aromatic rings often employs Lewis acids (e.g., FeBr₃) in anhydrous solvents (e.g., dichloromethane) . Post-synthesis, purification via column chromatography (Hex:EtOAc gradients) ensures high purity. Reaction optimization may include adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and monitoring via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated in a research setting?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C3, methoxy at C4) via ¹H/¹³C NMR chemical shifts.

- Mass Spectrometry (MS) : Verify molecular weight (C₁₀H₁₃BrO₂; theoretical MW: 245.11 g/mol) using ESI-MS or MALDI-TOF.

- Melting Point Analysis : Compare observed vs. literature values (if available).

- HPLC/GC : Assess purity (>95%) with reverse-phase C18 columns or GC-MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., chloroform, DMF).

- Waste Disposal : Collect halogenated waste separately; incinerate via licensed facilities .

Advanced Research Questions

Q. How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki Reaction : React with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor via ¹H NMR for biphenyl product formation.

- Mechanistic Insight : The electron-withdrawing methoxy group meta to Br may reduce electrophilicity at C3, requiring longer reaction times .

Q. What strategies are effective for resolving enantiomers of this chiral alcohol, and how is stereochemistry confirmed?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10).

- Asymmetric Synthesis : Employ Corey-Bakshi-Shibata (CBS) reduction of a ketone precursor with a chiral catalyst.

- Stereochemical Confirmation : X-ray crystallography (e.g., P212121 space group) or optical rotation comparison .

Q. How can computational methods predict the compound’s biological activity or metabolic pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and metabolic stability.

- In Vitro Validation : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH) to confirm predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to address them?

- Methodological Answer :

- Reproduce Conditions : Ensure identical solvent systems (e.g., acetone vs. ethanol for crystallization).

- Cross-Validate Sources : Compare NMR data from PubChem, Reaxys, and experimental replicates.

- Impurity Analysis : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms or solvates .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules or natural product analogs?

- Methodological Answer :

- Intermediate in Drug Synthesis : Used to prepare β-blockers or antiviral agents via functional group interconversion (e.g., oxidation to ketone, followed by Grignard addition).

- Natural Product Analogues : Serve as a building block for lignans or flavonoids by introducing substituents via Heck or Sonogashira reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.